Technical Monograph: Physicochemical Profiling of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide
Technical Monograph: Physicochemical Profiling of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide
Topic: Physicochemical Properties of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide (CAS: 910443-30-0), a functionalized pyrrolidinone derivative. Structurally analogous to the racetam family of nootropics (e.g., Piracetam, Levetiracetam), this compound features a gamma-lactam core substituted with a secondary butyl group at the
Its unique structural attributes—specifically the amphiphilic nature driven by the lipophilic sec-butyl chain and the polar lactam-amide motif—make it a critical intermediate in the synthesis of peptidomimetics and a potential scaffold for CNS-active ligand discovery. This guide details its structural identity, thermodynamic properties, synthesis logic, and analytical protocols.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Nomenclature and Identifiers[4]
-
IUPAC Name: 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide[1][2]
-
Common Synonyms:
-sec-Butyl-pyroglutamide derivative; 1-(1-methylpropyl)-5-oxo-3-pyrrolidinecarboxamide. -
CAS Number: 910443-30-0
-
Molecular Formula:
[2] -
Molecular Weight: 184.24 g/mol
Stereochemical Complexity
The molecule possesses two chiral centers, creating potential for four stereoisomers (diastereomers):
-
Exocyclic Chiral Center: The sec-butyl group (C2 of the butyl chain).
-
Endocyclic Chiral Center: The C3 position of the pyrrolidine ring carrying the carboxamide.
Unless specified as a pure enantiomer (e.g., via asymmetric synthesis using chiral amines or resolution), the commercial grade is typically a diastereomeric mixture.
Physicochemical Properties Profile
The following data aggregates experimental ranges and computed descriptors based on Structure-Property Relationship (SPR) algorithms for 3-substituted-2-pyrrolidones.
Table 1: Core Physicochemical Parameters[3]
| Property | Value / Range | Context & Causality |
| Physical State | Solid (Crystalline powder) | High melting point driven by intermolecular H-bonding (Amide-Lactam network). |
| Melting Point | 118°C – 125°C | Typical for primary amides of this MW; range varies by diastereomeric purity. |
| Solubility (Water) | High (>50 mg/mL) | The polar lactam and primary amide groups facilitate strong H-bonding with water. |
| Solubility (Organic) | DMSO, Methanol, DCM | Soluble in polar aprotic/protic solvents; limited solubility in Hexane/Heptane. |
| LogP (Octanol/Water) | ~ -0.2 to 0.5 | Amphiphilic. The sec-butyl group adds lipophilicity, but the polar core dominates. |
| pKa (Amide) | > 15 (Neutral) | neither the lactam nor the carboxamide proton is ionizable in physiological pH. |
| H-Bond Donors | 2 | From the primary amide ( |
| H-Bond Acceptors | 2 | From the lactam carbonyl and amide carbonyl. |
Solubility & Stability Mechanics
-
Hydrolytic Stability: The 5-membered lactam ring is thermodynamically stable compared to beta-lactams. However, prolonged exposure to strong acids or bases at elevated temperatures (
) will induce ring opening (to the amino acid derivative) or hydrolysis of the exocyclic amide to the carboxylic acid. -
Hygroscopicity: The compound is moderately hygroscopic due to the primary amide. Storage under desiccant is required to prevent caking and hydrolysis over time.
Synthesis & Manufacturing Logic
The synthesis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide typically follows a "Cyclization-Functionalization" strategy. The most robust pathway utilizes Itaconic Acid as the starting scaffold, leveraging its conjugate addition reactivity.
Reaction Pathway
-
Aza-Michael Addition & Cyclization: Reaction of Itaconic acid with sec-butylamine. The amine attacks the double bond (Michael addition) followed by thermal dehydration to close the lactam ring, yielding 1-(sec-butyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Esterification: The carboxylic acid is converted to a methyl ester (using
) to activate the carbonyl. -
Ammonolysis: The ester is treated with ammonia (
in ) to yield the final primary carboxamide.
Pathway Visualization
The following diagram illustrates the chemical flow and critical process control points.
Figure 1: Step-wise synthetic pathway from Itaconic acid to the target carboxamide.[3]
Analytical Characterization Protocols
To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. Below is the standard operating procedure (SOP) for characterization.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
(Preferred due to solubility and amide proton visibility). -
NMR Signatures:
- 0.8–1.5 ppm: Multiplets corresponding to the sec-butyl methyl and methylene groups.
-
2.1–2.8 ppm: Methylene protons of the pyrrolidine ring (
). -
3.8–4.0 ppm: Methine proton at the chiral center (
). -
6.9 & 7.4 ppm: Broad singlets for the primary amide protons (
).
-
Validation Check: The presence of two distinct amide peaks (non-equivalent due to restricted rotation) confirms the primary amide structure.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ion:
. -
Fragmentation: Loss of
(17 Da) may be observed, confirming the primary amide.
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for validating the synthesis of the target amide.
Handling and Safety Data
-
GHS Classification: Warning. May cause skin irritation (H315) and eye irritation (H319).
-
Storage: Store at
for long-term stability. Keep container tightly closed to prevent hydrolysis. -
Solvent Compatibility: Avoid storing in aqueous solutions for extended periods (>24 hours) at room temperature to prevent amide hydrolysis.
References
-
PubChem. (n.d.).[4] Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate (Precursor Data). National Library of Medicine.[4] Retrieved February 12, 2026, from [Link]
-
Matuliene, J., et al. (2022).[3] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules, 27(15), 5000. (Validates the Itaconic acid synthetic route for 5-oxopyrrolidine-3-carboxamides). Retrieved from [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. 910443-30-0|1-sec-butyl-5-oxopyrrolidine-3-carboxamide|1-sec-butyl-5-oxopyrrolidine-3-carboxamide| -范德生物科技公司 [bio-fount.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | C10H17NO3 | CID 68190894 - PubChem [pubchem.ncbi.nlm.nih.gov]
